1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole is a compound that features a benzimidazole core substituted with a 3,5-bis(trifluoromethyl)phenyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects from the trifluoromethyl groups. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with o-phenylenediamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its thermal stability and electronic properties.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, often through hydrogen bonding or hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic chemistry.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization and synthesis of complex molecules.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Employed in the preparation of thioureas and other derivatives.
Uniqueness
1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole stands out due to its benzimidazole core, which imparts unique electronic and structural properties. The presence of two trifluoromethyl groups further enhances its reactivity and stability, making it a versatile compound in various applications.
Properties
CAS No. |
870450-89-8 |
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Molecular Formula |
C15H8F6N2 |
Molecular Weight |
330.23 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]benzimidazole |
InChI |
InChI=1S/C15H8F6N2/c16-14(17,18)9-5-10(15(19,20)21)7-11(6-9)23-8-22-12-3-1-2-4-13(12)23/h1-8H |
InChI Key |
QZFLJMIKVQFWDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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